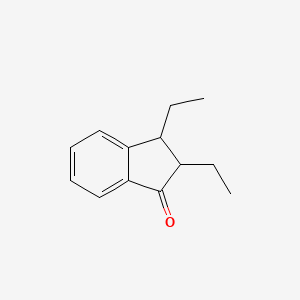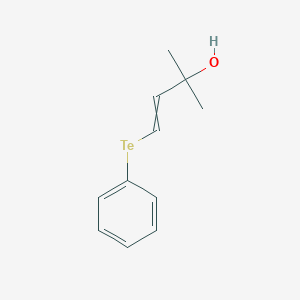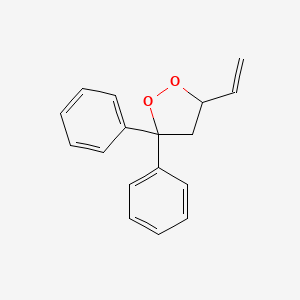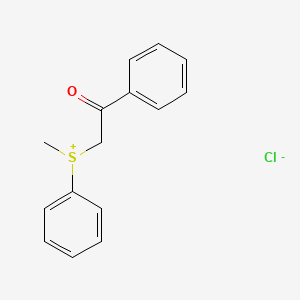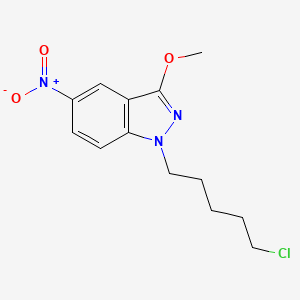
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole is a synthetic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a chloropentyl chain, a methoxy group, and a nitro group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropentyl bromide, 3-methoxy-1H-indazole, and nitric acid.
Nitration: The first step involves the nitration of 3-methoxy-1H-indazole using nitric acid to introduce the nitro group at the 5-position of the indazole ring.
Alkylation: The nitrated intermediate is then subjected to alkylation with 5-chloropentyl bromide in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
化学反応の分析
Types of Reactions
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloropentyl chain can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: 1-(5-Chloropentyl)-3-amino-5-nitro-1H-indazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(5-Chloropentyl)-3-hydroxy-5-nitro-1H-indazole.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors such as cannabinoid receptors, enzymes, and other proteins involved in cellular signaling pathways.
Pathways Involved: The interaction with these targets can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis.
類似化合物との比較
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the methoxy and nitro groups in this compound distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
特性
CAS番号 |
106158-01-4 |
|---|---|
分子式 |
C13H16ClN3O3 |
分子量 |
297.74 g/mol |
IUPAC名 |
1-(5-chloropentyl)-3-methoxy-5-nitroindazole |
InChI |
InChI=1S/C13H16ClN3O3/c1-20-13-11-9-10(17(18)19)5-6-12(11)16(15-13)8-4-2-3-7-14/h5-6,9H,2-4,7-8H2,1H3 |
InChIキー |
ITEYWOJNHJAQSE-UHFFFAOYSA-N |
正規SMILES |
COC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])CCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


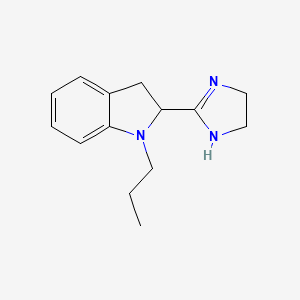
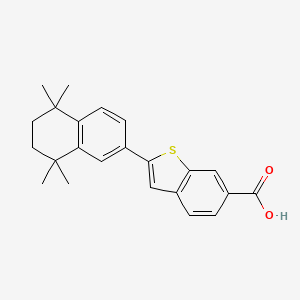
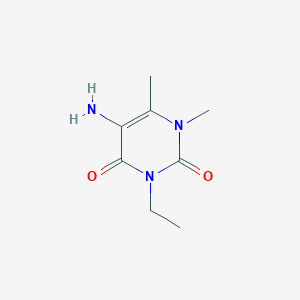

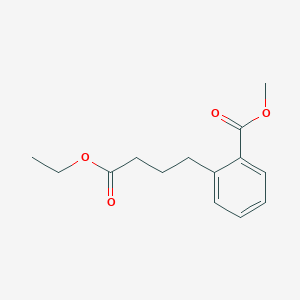
![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
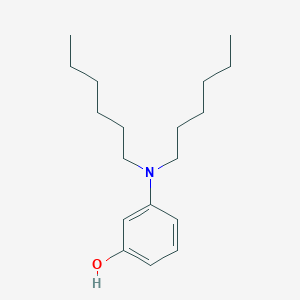
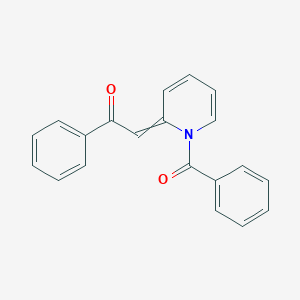
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)

